molecular formula C20H23N3O2S B4646750 3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B4646750
M. Wt: 369.5 g/mol
InChI Key: CCSYFCGDHJLMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of nucleic acids. This leads to a disruption in the replication and transcription of DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines. It has also been shown to have antifungal and antibacterial activity against a range of pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole in lab experiments is its broad range of biological activities. This makes it a useful compound for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.

Future Directions

There are a number of future directions for research on 3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of more potent derivatives of the compound for use as anticancer agents. Another area of research is the development of more selective inhibitors of nucleic acid synthesis to minimize potential toxicity. Additionally, the compound's potential use as a pesticide and herbicide warrants further investigation.

Scientific Research Applications

3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole has been studied for its potential use in scientific research. This compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a pesticide and herbicide.

Properties

IUPAC Name

5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-4-13-25-18-11-7-16(8-12-18)19-21-20(23-22-19)26-14-15-5-9-17(24-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSYFCGDHJLMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.